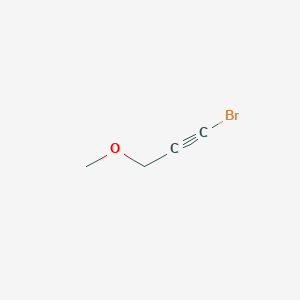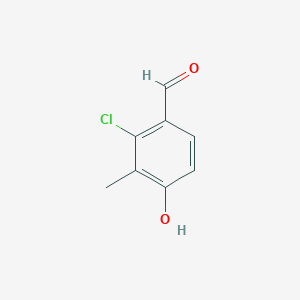
N-Cycloheptyl-N-phenylmethanediimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cycloheptyl-N-phenylmethanediimine is an organic compound characterized by the presence of a cycloheptyl group and a phenyl group attached to a methanediimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-N-phenylmethanediimine typically involves the reaction of cycloheptylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cycloheptyl-N-phenylmethanediimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cycloheptyl-N-phenylmethanediimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Cycloheptyl-N-phenylmethanediimine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-N-phenylmethanediimine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-Methyl-N-phenylmethanediimine: Contains a methyl group instead of a cycloheptyl group.
N-Cycloheptyl-N-methylmethanediimine: Features a methyl group in place of the phenyl group.
Uniqueness
N-Cycloheptyl-N-phenylmethanediimine is unique due to the presence of both a cycloheptyl and a phenyl group, which imparts distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
InChI |
InChI=1S/C14H18N2/c1-2-5-9-13(8-4-1)15-12-16-14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9H2 |
Clé InChI |
LZZBGBZRQLNBPM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)N=C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)





![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)
![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)



![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)


